molecular formula C10H7F7S B14479422 1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene CAS No. 69127-70-4

1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene

Cat. No.: B14479422
CAS No.: 69127-70-4
M. Wt: 292.22 g/mol
InChI Key: VETIKWAPNLRRAW-UHFFFAOYSA-N
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Description

1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene is an organic compound characterized by the presence of a heptafluoropropyl group attached to a sulfanyl group, which is further connected to a methyl-substituted benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenethiol with heptafluoropropyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene finds applications in various fields:

    Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene involves its interaction with molecular targets through its sulfanyl and fluorinated groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorinated

Properties

CAS No.

69127-70-4

Molecular Formula

C10H7F7S

Molecular Weight

292.22 g/mol

IUPAC Name

1-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C10H7F7S/c1-6-2-4-7(5-3-6)18-10(16,17)8(11,12)9(13,14)15/h2-5H,1H3

InChI Key

VETIKWAPNLRRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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